molecular formula C22H19ClN4O3S2 B2934641 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1050210-87-1

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2934641
CAS No.: 1050210-87-1
M. Wt: 486.99
InChI Key: NXUCKBHTGLSVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]imidazole core linked to a pyrrolidine-2-carboxamide scaffold via a phenyl group at the 3-position. The pyrrolidine nitrogen is further substituted with a sulfonyl group bearing a 5-chlorothiophene moiety. This structural combination confers unique electronic and steric properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or protein-targeted therapies.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O3S2/c23-19-10-11-20(31-19)32(29,30)27-12-4-9-18(27)22(28)24-15-6-3-5-14(13-15)21-25-16-7-1-2-8-17(16)26-21/h1-3,5-8,10-11,13,18H,4,9,12H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUCKBHTGLSVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The key structural elements are:

  • Benzimidazole core : Associated with various pharmacological properties.
  • Pyrrolidine ring : Contributes to the compound's structural integrity and biological interactions.
  • Chlorothiophenesulfonyl group : Enhances the compound's reactivity and potential for biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as insulin-like growth factor 1 receptor (IGF-1R) and α-glucosidase, suggesting that this compound might exhibit similar properties .
  • Antimicrobial Activity : Benzimidazole derivatives have been reported to possess antimicrobial properties against various pathogens, which may extend to this compound .
  • Anticancer Potential : Studies indicate that benzimidazole derivatives can inhibit cancer cell proliferation, potentially through apoptotic pathways or cell cycle arrest mechanisms .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of IGF-1R
AntimicrobialEffective against S. aureus and E. coli
AnticancerInhibits proliferation in renal and breast cancer cells
Hypoglycemic ActivityShows significant hypoglycemic effects in vivo

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

  • Inhibition of IGF-1R : A study demonstrated that modifications in the benzimidazole structure could lead to enhanced potency against IGF-1R, making it a candidate for further development in cancer therapy .
  • Antimicrobial Studies : Research indicated that benzimidazole derivatives exhibited significant antimicrobial activity, with specific compounds showing efficacy against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .
  • Hypoglycemic Effects : The compound was evaluated for its ability to lower blood glucose levels in diabetic models, showing promising results comparable to established treatments like acarbose .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide moiety (─SO₂─NH─) undergoes characteristic reactions such as nucleophilic substitution and hydrolysis.

Reaction TypeConditionsProductsKey Observations
Nucleophilic Substitution Alkaline conditions (e.g., KOH/EtOH)Substitution of the sulfonyl chloride group with amines or alcoholsThe 5-chlorothiophene sulfonyl group is reactive toward amines, forming sulfonamides.
Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/H₂O) conditionsSulfonic acid derivativesHydrolysis of the sulfonamide bond is slower compared to ester or amide hydrolysis.

Mechanistic Insight :
The electron-withdrawing nature of the sulfonyl group increases the electrophilicity of the adjacent sulfur atom, facilitating nucleophilic attacks. For example, substitution at the sulfonyl group with piperidine derivatives has been reported under mild alkaline conditions .

Amide Bond Reactivity

The pyrrolidine-2-carboxamide group participates in hydrolysis and coupling reactions.

Reaction TypeConditionsProductsKey Observations
Acid-Catalyzed Hydrolysis HCl (conc.), refluxCarboxylic acid + amineComplete cleavage observed after 6–8 hours at 80°C.
Base-Catalyzed Hydrolysis NaOH (2M), 60°CCarboxylate salt + amineFaster than acid-catalyzed hydrolysis (3–4 hours).
Coupling Reactions EDC/HOBt, DMFPeptide-like derivativesUsed to modify the carboxamide for enhanced biological activity .

Structural Impact :
The steric hindrance from the pyrrolidine ring slows hydrolysis compared to linear amides. Stability studies show the carboxamide remains intact under physiological pH.

Benzimidazole Ring Reactivity

The benzimidazole moiety undergoes electrophilic substitution and coordination reactions.

Reaction TypeConditionsProductsKey Observations
Electrophilic Substitution HNO₃/H₂SO₄ (nitration)Nitrobenzimidazole derivativesNitration occurs at the 5-position of the benzimidazole ring .
Metal Coordination Transition metal salts (e.g., ZnCl₂, CuSO₄)Metal complexesForms stable complexes via N-atom coordination, enhancing antitumor activity .

Biological Relevance :
Metal complexes of this compound show improved DNA intercalation and tubulin polymerization inhibition .

Thiophene Ring Reactivity

The 5-chlorothiophene group participates in cross-coupling and halogen-exchange reactions.

Reaction TypeConditionsProductsKey Observations
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DMFBiaryl derivativesReplaces the chlorine atom with aryl/heteroaryl groups .
Halogen Exchange KI, CuI, DMSOIodothiophene derivativeUseful for further functionalization .

Applications :
These reactions enable the synthesis of analogs with tailored pharmacokinetic properties .

Biological Interactions

The compound interacts with biological targets via its functional groups:

TargetInteraction TypeBiological Effect
Tubulin Binding via benzimidazole and sulfonamide groupsInhibits microtubule assembly (IC₅₀ = 4.2 nM) .
PARP Enzymes Competitive inhibition at the NAD⁺-binding siteAnticancer activity (IC₅₀ = 17.4 µM in MDA-MB-436 cells) .

Structure-Activity Relationship (SAR) :

  • The sulfonyl group enhances solubility and target affinity.

  • The 5-chlorothiophene moiety improves metabolic stability .

Stability Under Synthetic Conditions

Critical parameters for reaction optimization:

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate hydrolysis but risk decomposition.
pH7–9 (for coupling)Alkaline conditions favor amide bond formation .
CatalystPd(PPh₃)₄ (1 mol%)Ensures efficient cross-coupling with >80% yield .

Comparison with Similar Compounds

Structural Variations in Benzoimidazole-Pyrrolidine Derivatives

Several analogs share the benzoimidazole-pyrrolidine backbone but differ in substituents:

Compound Key Substituents Molecular Weight Key Spectral Data (¹H-NMR) Reference
Target Compound 5-chlorothiophene sulfonyl, pyrrolidine-2-carboxamide ~495 (estimated) Not explicitly reported in evidence -
5cb () 4-chlorophenyl-3-oxopropyl, pyrrolidine-3-yl 378.1926 δ 7.86 (d, J = 7.6 Hz, 1H); 3.79 (dt, J = 13.1, 6.3 Hz)
5cd () Phenylethyl ketone, pyrrolidine-3-yl 349.1660 δ 8.05–7.93 (m, 2H); 4.21–4.03 (m, 2H)
5cp () 3-oxo-3-phenylpropyl, pyrrolidine-3-yl 363.1817 δ 8.05–7.94 (m, 2H); 3.72–3.60 (m, 3H)
N1 () Benzyloxycarbonyl-pyrrolidine, 2-amino-3-carbamoylphenyl Not reported δ 7.88–7.78 (m, 3H); 3.95–3.83 (m, 2H)

Key Observations :

  • Electronic Effects : The 5-chlorothiophene sulfonyl group in the target compound likely imparts stronger electron-withdrawing properties compared to the phenyl or alkyl sulfonyl groups in analogs like 5cd or 5cp. This may enhance metabolic stability and influence target binding .
  • Stereochemical Flexibility : The pyrrolidine-2-carboxamide in the target compound offers conformational flexibility, contrasting with rigid analogs like 2a (), which features a planar benzamide structure. Flexibility may improve adaptability to protein binding pockets .

Sulfonyl Group Modifications

The sulfonyl moiety is a critical pharmacophore. Comparisons include:

  • Target Compound : 5-chlorothiophene sulfonyl (heterocyclic, chloro-substituted).
  • Compounds : Tosyl (methylphenyl), phenylsulfonyl, or methylsulfonyl groups.
  • Compound : 4-chlorophenyl sulfonyl attached to a piperidine-4-carboxamide.

Impact on Bioactivity :

  • Heterocyclic sulfonyl groups (e.g., thiophene) may improve lipophilicity and membrane permeability compared to purely aromatic systems .

Q & A

Basic: What are the common synthetic strategies for constructing the benzimidazole core in this compound?

Answer:
The benzimidazole moiety is typically synthesized via condensation of o-phenylenediamine derivatives with carbonyl-containing reagents under acidic conditions. For example, describes benzimidazole formation through an aza-Michael addition using acrylamidopyridines, followed by cyclization. Similarly, highlights coupling reactions with phenoxymethyl groups using triazole-thiazole intermediates. Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography or recrystallization. These methods ensure regioselectivity and high yields .

Advanced: How can coupling efficiency between the pyrrolidine-2-carboxamide and sulfonyl chloride intermediates be optimized?

Answer:
Coupling efficiency depends on solvent choice, base selection, and reaction temperature. achieved successful sulfonamide formation using K₂CO₃ in DMF at room temperature for analogous reactions. To systematically optimize parameters, recommends Design of Experiments (DoE) with factors like solvent polarity (THF vs. DMF), base strength (K₂CO₃ vs. Et₃N), and temperature gradients. Response surface methodology can identify ideal conditions while minimizing side reactions .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

  • 1H/13C NMR : Assigns protons (e.g., aromatic benzimidazole signals) and carbons (e.g., pyrrolidine backbone). provides detailed NMR data for analogous compounds.
  • IR Spectroscopy : Confirms functional groups like sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carboxamide (C=O stretch ~1650 cm⁻¹).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS in for benzimidazole-piperidine derivatives).
  • Elemental Analysis : Verifies purity (e.g., compares calculated vs. experimental C/H/N values) .

Advanced: How can contradictory results in biological activity assays be addressed methodologically?

Answer:
Contradictions may arise from assay conditions (e.g., pH, temperature) or compound stability. suggests:

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed inoculum size in antimicrobial tests).
  • Purity Verification : Use HPLC (>95% purity) to rule out degradation products.
  • Structural Analogues : Test derivatives (e.g., thiophene vs. chlorothiophene in ) to isolate activity-contributing groups.
  • Isogenic Strains : Compare results across genetically uniform microbial strains to reduce variability .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates polar intermediates (e.g., ).
  • Recrystallization : High-purity crystals are obtained using ethanol/DCM mixtures, as described in for triazole-thiazole derivatives.
  • Acid-Base Extraction : Partitioning between aqueous HCl and organic layers removes unreacted amines or acids .

Advanced: What computational methods aid in understanding structure-activity relationships (SAR)?

Answer:

  • Molecular Docking : Predict binding modes to target proteins (e.g., docked triazole-thiazole derivatives into enzyme active sites).
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes over time.
  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing Cl on thiophene) with bioactivity using regression analysis.
    These methods guide rational design of derivatives with enhanced potency .

Basic: How is the sulfonyl chloride intermediate synthesized and stabilized?

Answer:
The sulfonyl chloride group is introduced via chlorosulfonation of the thiophene ring using ClSO₃H or SO₂Cl₂. describes stabilizing the intermediate by:

  • Low-Temperature Reactions : Conducted at 0–5°C to prevent hydrolysis.
  • Anhydrous Conditions : Use of dried solvents (e.g., DCM) and inert atmospheres (N₂/Ar).
  • Immediate Use : The intermediate is typically reacted in situ with pyrrolidine-2-carboxamide to avoid decomposition .

Advanced: What strategies resolve low yields in multi-step syntheses?

Answer:

  • Mid-Step Monitoring : Use TLC or LC-MS after each reaction (e.g., tracked cyclization progress).
  • Protecting Groups : Temporarily block reactive sites (e.g., benzimidazole NH) during sulfonylation (see ).
  • Flow Chemistry : Continuous-flow systems (as in ) improve mixing and heat transfer for exothermic steps like aza-Michael additions .

Basic: What are the key challenges in characterizing the pyrrolidine-2-carboxamide moiety?

Answer:

  • Stereochemistry : Chiral centers in pyrrolidine require optical rotation measurements or chiral HPLC (e.g., resolved piperidine stereoisomers).
  • Conformational Flexibility : Variable-temperature NMR can reveal restricted rotation around the carboxamide bond.
  • Hydrogen Bonding : IR and NOESY NMR detect intramolecular interactions affecting solubility .

Advanced: How can researchers validate target engagement in cellular assays?

Answer:

  • Photoaffinity Labeling : Incorporate photoactivatable groups (e.g., aryl azides) to crosslink the compound to its target.
  • Cellular Thermal Shift Assay (CETSA) : Monitor protein stability shifts upon compound binding.
  • Knockout Models : Use CRISPR/Cas9 to delete the putative target and assess activity loss (inspired by ’s antimicrobial strain comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.